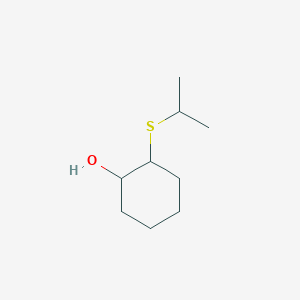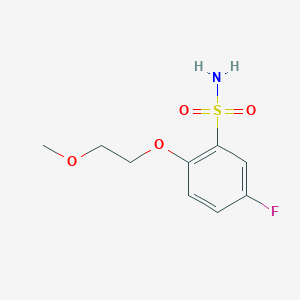
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Übersicht
Beschreibung
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that can be used for pharmaceutical testing . It is also known as Fimasartan, an angiotensin II receptor antagonist that has been developed for the treatment of hypertension.
Molecular Structure Analysis
The molecular weight of this compound is 249.26 . Its IUPAC name is 5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide and its InChI code is 1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3, (H2,11,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, showing notable inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives exhibiting potential as lead molecules for further investigations due to their tumor selectivity and superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Properties
- Novel benzene sulfonamide pyrazole oxadiazole derivatives were synthesized, characterized, and evaluated for their antimicrobial as well as antitubercular activity, with molecular docking studies suggesting their potential as antitubercular agents. Some compounds showed promising antibacterial activity against various strains, including E. coli and S. aureus (Shingare et al., 2022).
Role in Metabolism and Pharmacokinetics
- The synthesis, biotransformation pathways, and metabolic stability of 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide were studied, revealing insights into the interspecies differences in metabolic stability, which is crucial for understanding the metabolism of serotonin and dopamine receptor ligands (Kubowicz-Kwaoeny et al., 2019).
Fluorine Substitution and Herbicidal Activity
- The introduction of fluorine atoms into derivatives of benzene sulfonamides led to significant changes in herbicidal properties, highlighting the impact of selective fluorine substitution on the activity and selectivity of herbicides, which could lead to the development of new herbicidal compounds with improved efficacy and selectivity (Hamprecht et al., 2004).
Wirkmechanismus
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate .
Mode of Action
The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows sulfonamides to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is crucial for the production of nucleotides and the growth and multiplication of bacteria .
Result of Action
The inhibition of folate synthesis by sulfonamides results in a lack of necessary nucleotides, thus inhibiting bacterial growth and replication .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. These changes can impact cellular metabolism, potentially altering the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of normal biochemical pathways, and potential organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux, leading to changes in the levels of metabolites. These changes can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can affect its activity and function, influencing its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKXDLOGNZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


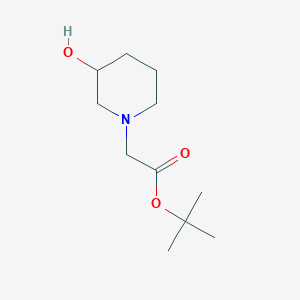

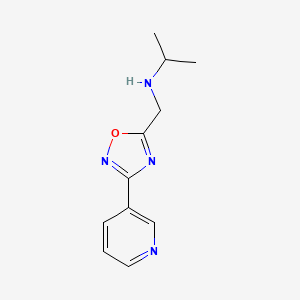
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
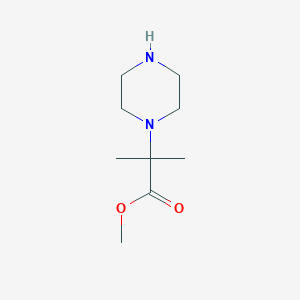
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)

amine](/img/structure/B1443390.png)
![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
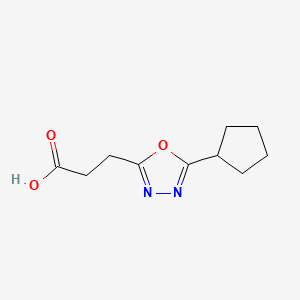
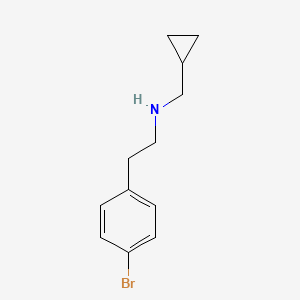
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
